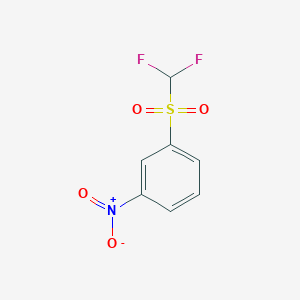
3-(Furan-2-yl)pyrazine-2-carboxylic acid
Descripción general
Descripción
“3-(Furan-2-yl)pyrazine-2-carboxylic acid” is a chemical compound with the molecular formula C9H6N2O3 and a molecular weight of 190.16 . It is a derivative of pyrazine, which is a class of compounds known for their versatility in pharmacological activity .
Synthesis Analysis
The synthesis of furan derivatives has been a topic of interest in recent years. A switch from traditional resources such as crude oil to biomass has been observed in the chemical industry . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . The synthesis of furan compounds involves a variety of catalysts and transformations .Molecular Structure Analysis
The molecular structure of “3-(Furan-2-yl)pyrazine-2-carboxylic acid” can be inferred from its molecular formula C9H6N2O3. It contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, and a furan ring, which is a five-membered aromatic ring with an oxygen atom .Chemical Reactions Analysis
The chemical reactions involving furan derivatives are diverse and complex. The oligomerization of these compounds can proceed through the addition of hydrated derivatives, leading to the formation of ether or ester bonds . In some cases, side processes of decarboxylation can also occur .Aplicaciones Científicas De Investigación
Antimicrobial Activity
3-(Furan-2-yl)pyrazine-2-carboxylic acid: derivatives have been studied for their antimicrobial properties. Research indicates that these compounds demonstrate good antimicrobial activity against yeast-like fungi Candida albicans at a concentration of 64 µg/mL . This suggests potential use in developing new antimicrobial agents, particularly for fungal infections.
Organic Synthesis
The compound’s structure is conducive to various organic synthesis applications. It can participate in reactions such as hydroarylation , which is useful in creating complex organic molecules. This has implications for synthesizing pharmaceuticals and other biologically active molecules.
Antifungal Agents
Compounds derived from 3-(Furan-2-yl)pyrazine-2-carboxylic acid have shown antifungal activity, particularly against Trichophyton mentagrophytes . This opens up avenues for the development of new antifungal treatments.
Biomass Conversion
The furan ring in 3-(Furan-2-yl)pyrazine-2-carboxylic acid is a motif commonly derived from biomass, such as furfural and 5-hydroxymethylfurfural (5-HMF) . This makes it a candidate for research into biomass conversion technologies, which aim to create sustainable chemical feedstocks.
Direcciones Futuras
Mecanismo De Acción
- Unfortunately, precise information about its specific targets is not readily available in the literature I’ve accessed . However, we can explore its potential interactions based on its chemical structure.
Target of Action
Remember, while FPCA’s precise details remain elusive, its potential therapeutic applications and interactions await further exploration. 🧪🔍 . If you have any more questions or need additional information, feel free to ask! 😊
Propiedades
IUPAC Name |
3-(furan-2-yl)pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)8-7(10-3-4-11-8)6-2-1-5-14-6/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJJTKKQJVSHTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CN=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Furan-2-yl)pyrazine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



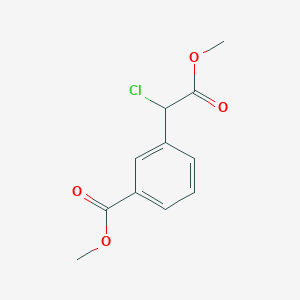
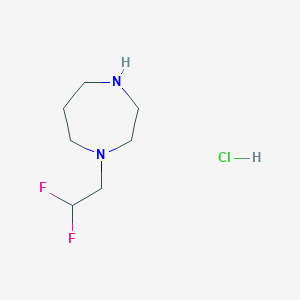

![5-Bromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1445705.png)
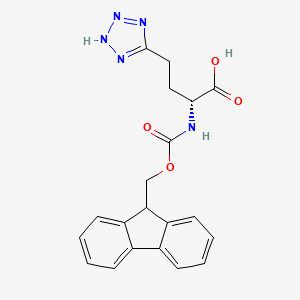
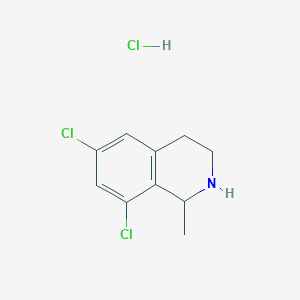
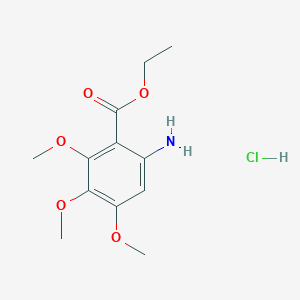

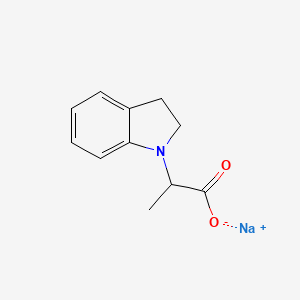

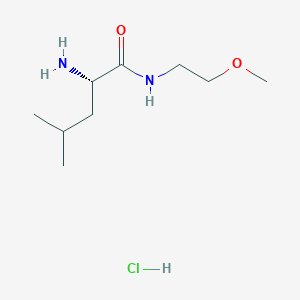
![3-(2-{4-[(4-fluoro-2-hydroxyphenyl)carbonyl]piperidin-1-yl}ethyl)-2-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1445718.png)

